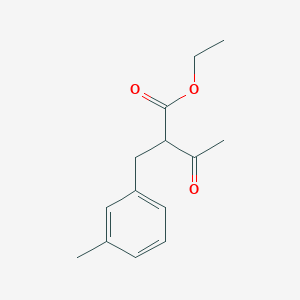

Ethyl 2-(3-methylbenzyl)-3-oxobutanoate

Description

BenchChem offers high-quality Ethyl 2-(3-methylbenzyl)-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-methylbenzyl)-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(3-methylphenyl)methyl]-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-17-14(16)13(11(3)15)9-12-7-5-6-10(2)8-12/h5-8,13H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXWHJPXZMGDDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC(=C1)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902151 | |

| Record name | NoName_1368 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Alkylation of Ethyl Acetoacetate:this is the Most Common and Direct Method. It Involves the Deprotonation of Ethyl Acetoacetate with a Suitable Base to Form the Enolate, Followed by Nucleophilic Substitution with an Appropriate Alkyl Halide. for the Synthesis of Ethyl 2 3 Methylbenzyl 3 Oxobutanoate, 3 Methylbenzyl Chloride or Bromide Would Be Used.tcd.ie

Advantages: Straightforward, uses readily available starting materials.

Disadvantages: Can lead to dialkylation as a side product. The choice of base and reaction conditions is crucial to control the selectivity.

Acylation of Ketones:this Method Involves the Acylation of a Ketone Enolate with a Chloroformate. for Instance, the Enolate of 3 3 Methylphenyl Propan 2 One Could Be Reacted with Ethyl Chloroformate.

Advantages: Can be useful when the corresponding ketone is more accessible than the alkyl halide.

Disadvantages: Requires strong bases like lithium diisopropylamide (LDA) to generate the enolate. Regioselectivity can be an issue with unsymmetrical ketones.

Palladium Catalyzed Heck Reaction:an Improved Heck Reaction Allows for the Synthesis of α Benzyl β Keto Esters from Aryl Bromides and Baylis Hillman Adducts.organic Chemistry.orgthis Method Offers a Different Disconnection Approach.

Advantages: Good functional group tolerance. Can be used for a wide range of substituted benzyl (B1604629) groups.

Disadvantages: Requires a palladium catalyst and specific ligands, which can be expensive. The reaction conditions may need careful optimization.

A comparative summary of these methodologies is provided in the table below:

| Synthetic Methodology | Key Reagents | Typical Yields | Scope and Limitations |

| Alkylation of Ethyl Acetoacetate (B1235776) | Ethyl acetoacetate, Base (e.g., NaOEt), Alkyl halide | Moderate to Good | Prone to dialkylation. Best for primary and secondary alkyl halides. tcd.ie |

| Acylation of Ketone Enolates | Ketone, Strong Base (e.g., LDA), Chloroformate | Variable | Good for specific ketone precursors. Regioselectivity can be challenging. |

| Palladium-Catalyzed Heck Reaction | Aryl bromide, Baylis-Hillman adduct, Palladium catalyst | Good to Excellent | Broad scope for substituted aryl groups. Requires optimization of catalyst and conditions. organic-chemistry.org |

Advanced Analytical and Spectroscopic Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of Ethyl 2-(3-methylbenzyl)-3-oxobutanoate. It provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous placement of substituents and functional groups.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most fundamental data for structural analysis. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For Ethyl 2-(3-methylbenzyl)-3-oxobutanoate, the expected chemical shifts are based on its distinct structural motifs: the ethyl ester, the acetyl group, the benzyl (B1604629) moiety, and the methine bridge.

Predicted ¹H and ¹³C NMR Data The following tables outline the predicted chemical shifts (δ) for Ethyl 2-(3-methylbenzyl)-3-oxobutanoate, based on known values for structurally similar compounds like ethyl 2-benzyl-3-oxobutanoate. rsc.orgrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts This is an interactive data table. Click on a row to learn more about the predicted proton signals.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Ar-CH | ~7.0-7.2 | Multiplet (m) | Aromatic protons of the 3-methylbenzyl group. |

| Et-O-CH ₂ | ~4.1-4.2 | Quartet (q) | Methylene (B1212753) protons of the ethyl ester, coupled to the methyl group. |

| α-CH | ~3.8 | Triplet (t) | Methine proton, coupled to the adjacent benzylic methylene protons. |

| Ar-CH ₂ | ~3.1-3.2 | Doublet (d) | Benzylic methylene protons, coupled to the α-methine proton. |

| Ar-CH ₃ | ~2.3 | Singlet (s) | Methyl protons on the aromatic ring. |

| CO-CH ₃ | ~2.2 | Singlet (s) | Methyl protons of the acetyl group. |

Table 2: Predicted ¹³C NMR Chemical Shifts This is an interactive data table. Click on a row to learn more about the predicted carbon signals.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C =O (ketone) | ~202 | Carbonyl carbon of the acetyl group. |

| C =O (ester) | ~169 | Carbonyl carbon of the ethyl ester. |

| Ar-C (quaternary) | ~138 | Aromatic carbons attached to other carbons. |

| Ar-C H | ~126-129 | Aromatic carbons attached to hydrogens. |

| Et-O-C H₂ | ~61 | Methylene carbon of the ethyl ester. |

| α-C H | ~60 | Methine carbon at the α-position. |

| Ar-C H₂ | ~34 | Benzylic methylene carbon. |

| CO-C H₃ | ~30 | Methyl carbon of the acetyl group. |

| Ar-C H₃ | ~21 | Methyl carbon on the aromatic ring. |

Two-dimensional (2D) NMR techniques are crucial for confirming these assignments by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds). For instance, a cross-peak would be expected between the signals for the ethyl group's CH₂ and CH₃ protons. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons (¹JCH coupling). This technique would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is vital for piecing together the molecular structure. For example, the protons of the benzylic CH₂ group would show correlations to the aromatic carbons and the α-methine carbon, confirming the connectivity of the 3-methylbenzyl group. sdsu.eduyoutube.comyoutube.com

β-keto esters like Ethyl 2-(3-methylbenzyl)-3-oxobutanoate exist in equilibrium between their keto and enol forms. This phenomenon, known as keto-enol tautomerism, can be studied using Dynamic NMR (DNMR) spectroscopy. cdnsciencepub.comyoutube.com By acquiring NMR spectra at different temperatures, it is possible to observe changes in the signals corresponding to the two tautomers. At low temperatures, the exchange between the keto and enol forms may be slow enough on the NMR timescale to allow for the observation of separate signals for each tautomer. As the temperature increases, these signals broaden and eventually coalesce into a single time-averaged signal. Analysis of these line-shape changes allows for the determination of the kinetic and thermodynamic parameters of the tautomeric equilibrium, such as the activation energy and the equilibrium constant. fu-berlin.de While specific DNMR studies on this exact compound are not prominent in the literature, the methodology is well-established for this class of molecules. nih.govnih.gov

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby elucidating reaction mechanisms. wikipedia.org In the context of Ethyl 2-(3-methylbenzyl)-3-oxobutanoate, stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O) could be incorporated at specific positions within the molecule.

For example, the synthesis of this compound often involves the alkylation of ethyl acetoacetate (B1235776) with 3-methylbenzyl halide. tcd.ie To investigate the mechanism, one could use ethyl acetoacetate labeled with ¹³C at the α-carbon. By analyzing the NMR or mass spectrum of the final product, the position of the ¹³C label can be confirmed, providing direct evidence for the site of alkylation. Similarly, using a deuterated solvent could help investigate the role of proton transfer steps in reactions involving the enolate intermediate. wikipedia.orgnih.govacs.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Reaction Monitoring

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmaterenvironsci.com It is an ideal method for analyzing volatile compounds like Ethyl 2-(3-methylbenzyl)-3-oxobutanoate. In a typical analysis, a sample is injected into the GC, where it is vaporized and separated from other components in the mixture based on boiling point and polarity. scholarsresearchlibrary.com As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum serves as a chemical fingerprint. For Ethyl 2-(3-methylbenzyl)-3-oxobutanoate, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (234.3). The fragmentation pattern provides structural information. Common fragmentation pathways for β-keto esters include: researchgate.netacs.orgcdnsciencepub.com

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl groups. A prominent peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, is characteristic of this class of compounds. cdnsciencepub.com

McLafferty Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen to a carbonyl oxygen, leading to the elimination of a neutral molecule.

Loss of the ethoxy group (-OC₂H₅) or ethanol (B145695) (-HOC₂H₅).

GC-MS is therefore invaluable for confirming the identity of the synthesized product, assessing its purity by detecting any starting materials or byproducts, and monitoring the progress of a reaction over time. jmaterenvironsci.com

While standard MS provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental composition. rsc.org

For Ethyl 2-(3-methylbenzyl)-3-oxobutanoate, the molecular formula is C₁₄H₁₈O₃. nih.gov The calculated monoisotopic mass for this formula is 234.12559 Da. nih.gov An HRMS measurement that yields a mass very close to this value provides unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds that might have the same nominal mass but a different elemental composition.

X-ray Crystallography for Solid-State Structural Elucidation

The analysis of the crystal structure of β-keto ester derivatives reveals specific conformational preferences and the nature of intermolecular forces that govern the packing of molecules in the crystal lattice. While a specific crystal structure for Ethyl 2-(3-methylbenzyl)-3-oxobutanoate is not publicly available, data from closely related compounds, such as (Z)-Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate, illustrate the type of detailed information that can be obtained. nih.govresearchgate.net

Table 1: Representative Crystal Data for a Substituted Ethyl Oxobutanoate Derivative

This table presents data for a related compound, (Z)-Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate, to exemplify the outputs of an X-ray crystallography study. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₃H₁₃NO₅ |

| Molecular Weight | 263.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 27.6055 (6) |

| b (Å) | 11.8164 (2) |

| c (Å) | 8.2934 (1) |

| β (°) | 102.829 (2) |

| Volume (ų) | 2637.75 (8) |

| Z (molecules/unit cell) | 8 |

| Intermolecular Forces | Weak C–H⋯O hydrogen bonds |

Advanced Chromatographic Techniques for Separation and Characterization

Chromatography is an indispensable tool for the separation, identification, and purification of individual components from a mixture. For Ethyl 2-(3-methylbenzyl)-3-oxobutanoate, advanced chromatographic techniques are vital for quality control and stereochemical analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of synthesized Ethyl 2-(3-methylbenzyl)-3-oxobutanoate. The method separates the target compound from unreacted starting materials, byproducts, and any degradation products. In a typical reversed-phase HPLC setup, the sample is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. The purity is determined by integrating the area of the detected peaks, with the result typically expressed as a percentage.

Ethyl 2-(3-methylbenzyl)-3-oxobutanoate possesses a chiral center at the C2 position, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers often exhibit different biological activities. nih.gov Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. gcms.cz

This separation is achieved by using a chiral stationary phase (CSP) that interacts stereoselectively with each enantiomer. Polysaccharide-based CSPs are widely used for their broad enantioselectivity. nih.govabo.fi The differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in two distinct peaks in the chromatogram. The relative areas of these peaks are used to calculate the enantiomeric excess (e.e.), a measure of the purity of one enantiomer over the other in a mixture.

Table 2: Representative Data from Chiral HPLC Analysis

This table illustrates hypothetical results from a chiral HPLC separation to determine the enantiomeric excess of an Ethyl 2-(3-methylbenzyl)-3-oxobutanoate sample.

| Enantiomer | Retention Time (min) | Peak Area (%) |

| Enantiomer 1 | 10.2 | 97.5 |

| Enantiomer 2 | 12.5 | 2.5 |

| Result | 95% e.e. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Spectroscopic methods provide valuable information about the molecular structure by probing the interaction of molecules with electromagnetic radiation.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), causing specific bonds to vibrate. The IR spectrum of Ethyl 2-(3-methylbenzyl)-3-oxobutanoate is expected to show distinct absorption bands corresponding to its ester and ketone carbonyl groups, as well as C-O, C-H, and aromatic C=C bonds. The analysis is analogous to the interpretation of spectra for similar molecules like ethyl acetate (B1210297) and ethyl acetoacetate. nist.govdocbrown.info

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The chromophores in Ethyl 2-(3-methylbenzyl)-3-oxobutanoate—namely the aromatic ring and the β-dicarbonyl system—are expected to give rise to characteristic absorption bands in the UV region. The position (λmax) and intensity of these bands are indicative of the molecule's conjugated π-electron systems.

Table 3: Predicted Characteristic IR Absorption Bands and UV-Vis Maxima for Ethyl 2-(3-methylbenzyl)-3-oxobutanoate

| Spectroscopy Type | Functional Group / Chromophore | Predicted Absorption Range / λmax |

| Infrared (IR) | C=O (ester) stretching | ~1735-1750 cm⁻¹ |

| Infrared (IR) | C=O (ketone) stretching | ~1715-1725 cm⁻¹ |

| Infrared (IR) | C-O (ester) stretching | ~1150-1250 cm⁻¹ |

| Infrared (IR) | C=C (aromatic) stretching | ~1450-1600 cm⁻¹ |

| Infrared (IR) | C-H (sp³ aliphatic) stretching | ~2850-3000 cm⁻¹ |

| Infrared (IR) | C-H (sp² aromatic) stretching | ~3000-3100 cm⁻¹ |

| UV-Visible | Aromatic Ring (π → π) | ~210 nm and ~260 nm |

| UV-Visible | Carbonyl (n → π) | ~270-290 nm |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the ground-state properties of a molecule by solving for the electron density, from which various molecular properties, including energy and structure, can be derived. For a molecule like Ethyl 2-(3-methylbenzyl)-3-oxobutanoate, DFT would be employed to investigate its geometry, conformational possibilities, and electronic characteristics that govern its reactivity.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For a flexible molecule such as Ethyl 2-(3-methylbenzyl)-3-oxobutanoate, which possesses several rotatable single bonds, multiple energy minima, or conformers, may exist.

A thorough conformational analysis involves systematically rotating these bonds and performing a geometry optimization for each resulting structure to map out the potential energy surface. This process identifies the most stable conformers and the energy barriers between them. Key rotatable bonds in Ethyl 2-(3-methylbenzyl)-3-oxobutanoate include the C-C bonds linking the benzyl (B1604629) group to the main butanoate chain and the bonds within the ethyl ester group. Furthermore, β-keto esters like this compound are known to exhibit keto-enol tautomerism. acs.orgwikipedia.org DFT calculations are highly effective at determining the relative energies of the keto and various enol forms, predicting which tautomer is more stable under different conditions.

Illustrative Data Table: Relative Energies of Hypothetical Conformers This table presents representative data for a molecule of this type, illustrating the kind of information generated from a conformational analysis. The values are for illustrative purposes.

| Conformer/Tautomer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Keto-Conformer 1 (Global Minimum) | Most stable arrangement of the keto tautomer | 0.00 |

| Keto-Conformer 2 | Alternative low-energy arrangement of the keto tautomer | 1.25 |

| (Z)-Enol Conformer | Stable enol tautomer with intramolecular H-bond | 2.80 |

| (E)-Enol Conformer | Less stable enol tautomer | 5.50 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govmaterialsciencejournal.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

From the HOMO and LUMO energies, key reactivity descriptors can be calculated:

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap and are less reactive.

Chemical Softness (S): S = 1 / η. Soft molecules have a small energy gap and are more reactive.

For Ethyl 2-(3-methylbenzyl)-3-oxobutanoate, the HOMO is expected to be localized around the more electron-rich regions, such as the keto-enol moiety, while the LUMO would be distributed over the electron-accepting parts of the molecule.

Illustrative Data Table: FMO and Reactivity Descriptors This table contains representative quantum chemical descriptor values for a β-keto ester, calculated at a typical DFT level (e.g., B3LYP/6-31G). The values are for illustrative purposes. mdpi.comresearchgate.net*

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.85 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.20 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 5.65 | Indicates high kinetic stability |

| Chemical Hardness (η) | 2.825 | Corresponds to a relatively "hard" molecule |

| Chemical Softness (S) | 0.354 | Indicates lower reactivity compared to "soft" molecules |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other chemical species. bhu.ac.in

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack.

Positive Regions (Blue): These areas are electron-poor (typically around hydrogen atoms bonded to electronegative atoms) and are prone to nucleophilic attack.

Neutral Regions (Green): These areas have a balanced potential.

For Ethyl 2-(3-methylbenzyl)-3-oxobutanoate, the MEP map would clearly show significant negative potential around the two carbonyl oxygen atoms, making them primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms on the α-carbon (the carbon between the two carbonyl groups) would be relatively acidic and thus part of a more positive region, indicating their susceptibility to deprotonation by a base. The aromatic ring would exhibit a region of negative potential above and below the plane of the ring, characteristic of its π-electron system.

Mechanistic Pathway Elucidation via Transition State Theory

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. It postulates that for a reaction to occur, reactants must pass through a high-energy configuration known as the transition state (TS), which represents an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. wikipedia.org Computational chemistry is used to locate the geometry of this transition state and calculate its energy.

The activation energy (Ea) of a reaction is the energy difference between the reactants and the transition state. A high activation energy corresponds to a slow reaction, while a low activation energy indicates a fast reaction. Using DFT, chemists can model a reaction pathway, which is the lowest energy path connecting reactants to products via the transition state. This path is known as the reaction coordinate.

For Ethyl 2-(3-methylbenzyl)-3-oxobutanoate, a common reaction is the alkylation of the α-carbon. researchgate.netfhsu.edu A computational study of this reaction would involve:

Optimizing the geometries of the reactants (the enolate of the β-keto ester and an alkyl halide).

Locating the transition state structure for the C-C bond formation.

Optimizing the geometry of the products.

Illustrative Data Table: Reaction Energetics for α-Alkylation This table shows a hypothetical energy profile for the SN2 alkylation of the enolate of Ethyl 2-(3-methylbenzyl)-3-oxobutanoate with methyl iodide. Values are for illustrative purposes.

| Parameter | Value (kcal/mol) |

|---|---|

| Activation Energy (Ea) | +18.5 |

| Gibbs Free Energy of Activation (ΔG‡) | +20.2 |

| Enthalpy of Reaction (ΔHrxn) | -12.0 |

Reactions are most often carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational solvation models are used to account for these effects. There are two main types:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, surrounding a cavity that contains the solute molecule. orientjchem.org They are computationally efficient for calculating the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for accurately modeling some reaction mechanisms.

The choice of solvent can alter the conformational energy landscape and the energetics of a reaction pathway. For instance, polar solvents would be expected to stabilize charged intermediates or transition states more effectively than nonpolar solvents, thereby lowering the activation energy and accelerating the reaction rate. acs.org A computational study on Ethyl 2-(3-methylbenzyl)-3-oxobutanoate would likely compare reaction energetics in the gas phase against those in various solvents to predict how solvent choice could be used to control reaction outcomes. mdpi.com

Illustrative Data Table: Solvent Effect on Reaction Enthalpy This table illustrates the hypothetical effect of different solvent models on the calculated enthalpy of reaction for the α-alkylation discussed previously.

| Solvent | Dielectric Constant (ε) | Calculated ΔHrxn (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | -12.0 |

| Tetrahydrofuran (THF) | 7.5 | -14.5 |

| Dimethyl Sulfoxide (DMSO) | 47 | -17.8 |

Quantum Chemical Descriptors and Their Correlation with Experimental Reactivity

Quantum chemical descriptors, derived from methods like Density Functional Theory (DFT), are crucial for quantifying the reactivity of molecules. These descriptors provide a theoretical framework to understand and predict chemical behavior. While specific studies on Ethyl 2-(3-methylbenzyl)-3-oxobutanoate are not prevalent in the cited literature, research on analogous β-keto esters offers a clear blueprint for how such analyses would be conducted and the insights they would provide. mdpi.comnih.govresearchgate.net

A study on a series of β-keto ester analogues designed for antibacterial activity utilized DFT calculations at the M06-2x/6-311+G(d,p) level to determine their reactivity profiles. mdpi.comnih.govresearchgate.net Conceptual DFT provides a range of descriptors that correlate with experimental observations of reactivity. mdpi.comuss.cl

Global Reactivity Descriptors:

Global descriptors offer a general overview of a molecule's reactivity. Key descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (N): Measures the electron-donating ability of a molecule.

These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a series of β-keto ester analogues, these values can be calculated and tabulated to compare their relative reactivities. mdpi.comresearchgate.net

Interactive Data Table: Global Reactivity Descriptors for Representative β-Keto Esters (Illustrative)

Note: This table is based on data for β-keto ester analogues from a study on antibacterial agents and is presented here to illustrate the application of these descriptors. The values are for related compounds and not Ethyl 2-(3-methylbenzyl)-3-oxobutanoate itself. mdpi.comnih.govresearchgate.net

| Compound (Analogue) | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) |

| Analogue 1 (Phenyl) | -4.52 | 7.98 | 1.28 |

| Analogue 2 (o-Tolyl) | -4.48 | 7.92 | 1.27 |

| Analogue 3 (p-Methoxyphenyl) | -4.27 | 7.84 | 1.16 |

| Analogue 4 (p-Nitrophenyl) | -5.11 | 7.74 | 1.69 |

Local Reactivity Descriptors:

While global descriptors provide a general picture, local reactivity descriptors pinpoint the specific atoms or regions within a molecule that are most likely to participate in a reaction. For β-keto esters, the key reactive sites are the two carbonyl carbons (the keto C3 and the ester C1) and the α-carbon (C2). mdpi.comnih.gov

Fukui Functions (fk+ and fk-): These functions indicate the propensity of a specific atomic site to undergo a nucleophilic (fk+) or electrophilic (fk-) attack.

Condensed Dual Descriptor (Δfk): This descriptor helps to distinguish between electrophilic and nucleophilic sites more definitively. A positive value indicates a site susceptible to nucleophilic attack, while a negative value suggests susceptibility to electrophilic attack.

In the study of β-keto ester analogues, it was found that for most of the compounds, the ester carbonyl carbon was the most susceptible to nucleophilic attack. mdpi.comnih.gov However, for certain analogues with specific substituents, the local reactivity shifted to the keto carbonyl carbon. mdpi.comnih.gov This highlights the profound influence of the molecular structure on reactivity, which can be effectively modeled and predicted using these quantum chemical descriptors. For Ethyl 2-(3-methylbenzyl)-3-oxobutanoate, a similar analysis would reveal the relative electrophilicity of its keto and ester carbonyl groups, providing valuable information for predicting its behavior in chemical reactions.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment, such as solvent molecules. nih.govresearchgate.netacs.orgacs.org While specific MD simulations for Ethyl 2-(3-methylbenzyl)-3-oxobutanoate are not detailed in the available literature, the principles and applications of MD to esters and β-keto esters are well-established.

MD simulations can provide insights into:

Conformational Analysis: β-keto esters can exist in various conformations due to the flexibility of the ester and benzyl groups. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them.

Solvent Effects: The solvent can have a significant impact on the reactivity and stability of a solute. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solute-solvent interactions, such as hydrogen bonding and solvation shells. nih.govresearchgate.netacs.org For instance, simulations of ester hydrolysis in water have been used to elucidate the role of water molecules in the reaction mechanism. nih.govresearchgate.netacs.org In the context of Ethyl 2-(3-methylbenzyl)-3-oxobutanoate, MD simulations in various solvents could predict how the solvent influences its conformational equilibrium and the accessibility of its reactive sites.

Interaction with Biomolecules: In the study of β-keto esters with antibacterial activity, MD simulations were used to assess the stability of the compounds when docked into the active sites of bacterial proteins. nih.govresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. nih.govresearchgate.net

For Ethyl 2-(3-methylbenzyl)-3-oxobutanoate, MD simulations could be employed to understand its dynamic behavior in solution, which is critical for predicting its reactivity in different chemical environments and for designing potential applications where its interactions with other molecules are important.

In Silico Design and Prediction of Novel Transformations

In silico design involves the use of computational methods to design new molecules or predict the outcomes of chemical reactions, thereby guiding experimental work. For Ethyl 2-(3-methylbenzyl)-3-oxobutanoate, this approach can be used to predict novel transformations and design derivatives with desired properties.

The design of novel β-keto esters with potential antibacterial activity serves as an excellent example of in silico design. nih.govresearchgate.net In that work, the design was based on the structure of a known bacterial signaling molecule. nih.gov Computational tools were then used to evaluate the designed compounds' properties and potential efficacy before their synthesis.

For Ethyl 2-(3-methylbenzyl)-3-oxobutanoate, in silico approaches could be used to:

Predict Reaction Products: By modeling the reaction pathways and calculating the activation energies for various potential transformations, it is possible to predict the most likely products under different reaction conditions. For example, the regioselectivity of alkylation or acylation at the α-carbon could be investigated.

Design of Derivatives: Based on quantum chemical descriptors and MD simulations, derivatives of Ethyl 2-(3-methylbenzyl)-3-oxobutanoate could be designed to have enhanced reactivity, specific biological activity, or other desirable properties. For instance, substituents could be added to the benzyl ring or the ethyl group to modulate the electronic properties and steric hindrance around the reactive centers.

Virtual Screening: If a particular biological target is of interest, a library of virtual derivatives of Ethyl 2-(3-methylbenzyl)-3-oxobutanoate could be generated and computationally screened for their ability to bind to the target, a process known as virtual screening.

The synthesis of pyrazolones from β-keto esters is another area where in silico methods could be applied to predict the feasibility and outcome of such transformations. nih.gov By understanding the electronic and steric factors that govern these reactions through computational analysis, more efficient and selective synthetic routes can be developed.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Precursor in the Synthesis of Complex Organic Molecules

The unique structural features of Ethyl 2-(3-methylbenzyl)-3-oxobutanoate make it an important intermediate in the assembly of intricate molecular architectures. The active methylene (B1212753) proton, positioned between two carbonyl groups, can be readily removed by a base to generate a stabilized enolate, which can then participate in various carbon-carbon bond-forming reactions.

β-Keto esters are widely recognized as key starting materials for the synthesis of a variety of heterocyclic compounds. researchgate.net The 1,3-dicarbonyl moiety within Ethyl 2-(3-methylbenzyl)-3-oxobutanoate can react with binucleophilic reagents to form different ring systems. A prominent example is the synthesis of pyrazolones, a class of heterocyclic compounds with significant applications in the pharmaceutical and dye industries. nih.gov The reaction typically involves the condensation of the β-keto ester with hydrazine (B178648) or its derivatives. nih.gov This process, known as the Knorr pyrazole (B372694) synthesis, proceeds through the formation of a hydrazone intermediate followed by intramolecular cyclization and dehydration to yield the pyrazolone (B3327878) ring. The 3-methylbenzyl group at the second position of the butanoate chain is retained in the final heterocyclic structure, allowing for the synthesis of specifically substituted pyrazolones.

Acetoacetic esters are involved in the two-stage synthesis of 4-{[alkyl(or benzyl)sulfanyl]methyl}-5-methyl-2,4-dihydro-3H-pyrazole-3-ones, highlighting the utility of this class of compounds in creating complex heterocyclic systems. researchgate.net

| Reactant | Reagent | Resulting Heterocyclic Scaffold | Reaction Type |

|---|---|---|---|

| Ethyl 2-(3-methylbenzyl)-3-oxobutanoate | Hydrazine Hydrate | Pyrazolone | Condensation/Cyclization |

| Ethyl 2-(arylidene)-3-oxobutanoates | Phenylhydrazine Hydrochloride | Pyrazole | Annulation Reaction researchgate.net |

The construction of the carbon framework of complex natural products often relies on robust and predictable chemical reactions. β-Keto esters like Ethyl 2-(3-methylbenzyl)-3-oxobutanoate are valuable intermediates in this context. rsc.org The ability to form a stable enolate allows for controlled alkylation, acylation, and aldol (B89426) reactions, systematically building up the carbon skeleton.

Furthermore, the ester functionality can be hydrolyzed and decarboxylated to a ketone, or the entire β-keto ester moiety can be transformed through various synthetic sequences. This versatility is crucial in multistep total synthesis. For instance, β-keto esters are key intermediates in the synthesis of complex molecules such as paclitaxel (B517696) and (±)-velloziolone. rsc.org The strategic placement of the 1,3-dicarbonyl system allows for the introduction of key stereocenters and the formation of cyclic or polycyclic systems that form the core of many natural products.

Development of Specialty Chemicals and Polymers

The reactivity of Ethyl 2-(3-methylbenzyl)-3-oxobutanoate also extends to materials science. The derivatives of this compound, particularly the heterocyclic structures it can form, are of interest in the development of specialty chemicals. Pyrazolones, which can be synthesized from this β-keto ester, are known precursors in the production of dyes and thermally stable polymers. nih.gov The specific substitution pattern offered by the 3-methylbenzyl group can be used to fine-tune the properties of the resulting materials, such as their color, solubility, and thermal resistance.

Research into Novel Synthetic Pathways for Pharmaceutical Intermediates

The search for efficient and novel synthetic routes to pharmaceutically active compounds is a major driver of organic chemistry research. Ethyl 2-(3-methylbenzyl)-3-oxobutanoate and similar β-keto esters are central to this endeavor. The pyrazolone ring system, readily accessible from this precursor, is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with analgesic, anti-inflammatory, antipyretic, and antiarthritic properties. nih.gov Research focuses on using substituted β-keto esters to generate libraries of pyrazolone derivatives, which can then be screened for biological activity. The ability to introduce the 3-methylbenzyl group provides a specific structural motif that can be explored for its impact on pharmacological properties.

Stereoselective Production of Chiral Building Blocks

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern pharmaceutical synthesis. Ethyl 2-(3-methylbenzyl)-3-oxobutanoate can serve as a prochiral substrate in stereoselective reactions to produce valuable chiral building blocks. The carbon atom situated between the two carbonyl groups (the α-carbon) is a key position for introducing chirality.

Asymmetric hydrogenation of the β-keto group is one established method to create a chiral β-hydroxy ester. rsc.org Catalytic systems employing chiral ligands can achieve high levels of enantioselectivity, leading to the preferential formation of one enantiomer. Another approach involves the stereoselective alkylation of the enolate derived from the β-keto ester using a chiral auxiliary or a chiral phase-transfer catalyst. These methods allow for the controlled formation of a new stereocenter at the α-position. For example, related β-keto ester structures, such as ethyl 4-bromo-3-oxobutanoate, have been used in stereoselective [4 + 3] annulation reactions to construct complex, fused azepine derivatives with good stereoselectivity. rsc.org Such chiral synthons are highly sought after for the synthesis of enantiomerically pure drugs.

| Substrate Type | Reaction Type | Key Feature | Product Type |

|---|---|---|---|

| δ-Ketal-β-keto ester | Asymmetric Hydrogenation | Use of a chiral catalyst (e.g., Ru-BINAP) | Chiral β-hydroxy ester rsc.org |

| Ethyl 4-bromo-3-oxobutanoate | [4 + 3] Annulation with Azadienes | Base-promoted stereoselective cycloaddition | Chiral Benzindeno-fused Azepines rsc.org |

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how the synthesis and modification of molecules like Ethyl 2-(3-methylbenzyl)-3-oxobutanoate are approached. Machine learning (ML) algorithms are increasingly being developed to predict reaction outcomes with high accuracy, potentially minimizing the need for extensive trial-and-error experimentation. eurekalert.orgrjptonline.org

Future research will likely focus on developing bespoke ML models trained on large datasets of β-keto ester reactions. These models could predict not only the yield of the primary synthesis of Ethyl 2-(3-methylbenzyl)-3-oxobutanoate but also the selectivity of subsequent functionalization reactions. eurekalert.org By inputting the structures of reactants and reagents, these AI tools can forecast the most probable products and suggest optimal reaction conditions, including solvent, temperature, and catalyst choice. beilstein-journals.org This data-driven approach can significantly accelerate the discovery of novel derivatives by identifying promising reaction pathways that might not be intuitively obvious to a human chemist. rjptonline.orgchemrxiv.org The creation of large, high-quality reaction datasets is crucial for training these predictive models effectively. chemrxiv.org

Table 1: Potential AI/ML Applications in the Chemistry of Ethyl 2-(3-methylbenzyl)-3-oxobutanoate

| Application Area | AI/ML Objective | Potential Impact |

|---|---|---|

| Synthesis Planning | Predict optimal reaction conditions (catalyst, solvent, temperature) for high-yield synthesis. | Reduced development time, lower costs, and minimized waste. |

| Yield Prediction | Forecast the percentage yield of known and novel reactions involving the compound. rjptonline.org | Prioritization of high-efficiency synthetic routes. |

| Functionalization | Predict the regioselectivity and stereoselectivity of modification reactions. | Streamlined discovery of new derivatives with tailored properties. |

| Automated Synthesis | Integrate predictive models with robotic platforms for autonomous reaction optimization. | High-throughput screening and rapid library generation. |

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

In line with the global push for environmental responsibility, future syntheses of Ethyl 2-(3-methylbenzyl)-3-oxobutanoate will increasingly incorporate the principles of green chemistry. nih.gov Traditional syntheses, such as alkylation of ethyl acetoacetate (B1235776), often rely on volatile organic solvents and strong bases. tcd.ie Research is moving towards creating more environmentally benign protocols.

Key areas of exploration include:

Green Solvents: Replacing hazardous solvents like benzene (B151609) with safer alternatives such as water, ethanol (B145695), or 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.netunibo.it

Catalytic Efficiency: Using small amounts of non-toxic, recyclable catalysts instead of stoichiometric reagents. nih.gov For instance, employing inexpensive and low-toxicity catalysts like ammonium (B1175870) chloride has shown promise in related syntheses. researchgate.net

Energy Efficiency: Investigating methods like microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating under reflux. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. nih.gov

These approaches not only reduce the environmental footprint of chemical production but also often lead to safer and more cost-effective processes. unibo.it

Development of Novel Catalytic Systems for Efficient Transformations

Catalysis is central to the efficient synthesis and functionalization of Ethyl 2-(3-methylbenzyl)-3-oxobutanoate. While traditional methods may use simple bases like sodium ethoxide or catalysts like piperidine, future research is directed towards developing more sophisticated and efficient catalytic systems. tcd.ieresearchgate.net

The focus is on creating catalysts that offer higher activity, selectivity, and stability. This includes the exploration of:

Homogeneous Catalysis: Designing organometallic complexes (e.g., based on indium) or organocatalysts that can perform specific transformations under mild conditions with high selectivity. orgsyn.org

Heterogeneous Catalysis: Developing solid-supported catalysts, which can be easily separated from the reaction mixture and recycled, aligning with green chemistry principles. This could involve anchoring catalytic species to polymers, silica, or metal-organic frameworks (MOFs).

Biocatalysis: Utilizing enzymes (e.g., lipases) to perform highly selective modifications on the butanoate structure, offering unparalleled stereo- and regioselectivity under mild, aqueous conditions.

These advanced catalytic systems will be crucial for unlocking new reaction pathways and for the efficient, large-scale production of the compound and its derivatives.

Expanding the Scope of Functionalization to Remote C-H Bonds

A significant frontier in organic synthesis is the selective functionalization of carbon-hydrogen (C-H) bonds. For a molecule like Ethyl 2-(3-methylbenzyl)-3-oxobutanoate, this opens up a vast chemical space for creating novel analogues. Instead of relying on pre-existing functional groups, C-H functionalization allows for direct modification of the molecule's carbon skeleton.

Future research will target the development of catalytic systems capable of selectively activating and transforming specific C-H bonds, including:

Aromatic C-H Functionalization: Modifying the 3-methylbenzyl ring at positions other than the benzylic carbon, allowing for the introduction of new substituents that could tune the molecule's electronic or steric properties.

Aliphatic C-H Functionalization: Targeting the C-H bonds on the ethyl group or the butanoate backbone, which is traditionally very challenging.

Success in this area, potentially through Pummerer-type reactions or other methods of C-H bond oxidation, would provide a powerful tool for late-stage diversification of the core structure, enabling rapid access to a wide range of new compounds for screening in various applications. researchgate.net

Computational Design of Functional Materials Incorporating Butanoate Moieties

The structural motifs present in Ethyl 2-(3-methylbenzyl)-3-oxobutanoate can serve as building blocks for advanced functional materials. Computational chemistry and materials science provide the tools to design these materials in silico before their synthesis is attempted in the lab. naiss.se

Using techniques like Density Functional Theory (DFT), researchers can model and predict the properties of hypothetical materials that incorporate the butanoate moiety. mghpcc.org This forward-looking research could involve:

Polymer Design: Simulating the properties of polymers where the butanoate derivative is incorporated as a monomer or a pendant group to predict their thermal, mechanical, or optical characteristics.

MOF and Covalent Organic Framework (COF) Design: Using the molecule as a linker or strut in the design of porous crystalline materials. nih.gov Computational models can predict the pore size, surface area, and potential catalytic activity of these frameworks for applications in gas storage, separation, or catalysis. nih.gov

Electronic Materials: Investigating the electronic properties of materials derived from the compound, exploring their potential as organic semiconductors or components in optoelectronic devices. mghpcc.org

This computational-first approach can guide synthetic efforts toward the most promising material candidates, saving significant time and resources while accelerating the discovery of new functional materials. naiss.sebohrium.com

Q & A

Q. What synthetic methodologies are recommended for Ethyl 2-(3-methylbenzyl)-3-oxobutanoate, and how can reaction conditions be optimized?

Ethyl 2-(3-methylbenzyl)-3-oxobutanoate is typically synthesized via alkylation of ethyl acetoacetate with 3-methylbenzyl halides (e.g., bromide or chloride) under basic conditions. Key steps include:

- Base selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in aprotic solvents like THF or DMF .

- Temperature control : Reactions often proceed at 50–80°C to balance reactivity and side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization removes di-alkylation byproducts or unreacted starting materials .

Q. What spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- ¹H NMR : Key signals include the ester ethyl group (δ ~4.1 ppm, quartet), ketone-proximal methylene (δ ~3.3 ppm, singlet), and aromatic protons from the 3-methylbenzyl group (δ ~6.8–7.2 ppm) .

- IR Spectroscopy : Ester carbonyl (~1740 cm⁻¹) and ketone (~1710 cm⁻¹) stretches confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H⁺]) validate molecular weight, while fragmentation patterns confirm structural motifs .

Q. How can researchers mitigate common side reactions during synthesis, such as hydrolysis or over-alkylation?

- Moisture control : Use anhydrous solvents and inert atmospheres to prevent ketone or ester hydrolysis .

- Stoichiometry optimization : Limit alkylating agent to 1.1–1.2 equivalents to minimize di-alkylation .

- Reaction monitoring : TLC or in-situ NMR tracks progress to terminate reactions at optimal conversion .

Advanced Research Questions

Q. How does the 3-methylbenzyl substituent influence the compound’s electronic and steric properties compared to halogenated analogs?

The methyl group’s electron-donating nature increases electron density at the benzyl ring, altering reactivity in electrophilic substitutions or hydrogen-bonding interactions. Compared to chloro analogs (e.g., Ethyl 2-(3-chlorobenzyl)-3-oxobutanoate), the methyl group reduces electrophilicity at the ketone but enhances steric hindrance, affecting nucleophilic attack rates. Computational studies (DFT) can quantify these effects by comparing LUMO distributions and charge densities .

Q. What strategies resolve contradictions in reported biological activities of 3-oxobutanoate derivatives across studies?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. To address:

- Standardized assays : Use cell-free systems (e.g., enzyme inhibition) to isolate compound effects .

- Purity validation : HPLC-MS (>95% purity) ensures activity correlates with the target compound .

- Meta-analysis : Compare data across studies using normalized metrics (e.g., IC₅₀, Ki) to identify trends .

Q. How can crystallographic data refine understanding of this compound’s solid-state interactions, and what software tools are recommended?

Single-crystal X-ray diffraction reveals packing motifs influenced by the 3-methylbenzyl group’s van der Waals interactions. For refinement:

- Software : SHELXL ( ) is ideal for small-molecule structures, using least-squares minimization to optimize atomic coordinates .

- Key parameters : R-factor (<5%) and electron density maps validate model accuracy. Compare with chloro analogs to assess substituent-driven lattice differences .

Q. What in silico approaches predict the compound’s metabolic stability or toxicity in preclinical studies?

- ADMET prediction : Tools like SwissADME or ProTox-II model bioavailability, CYP450 interactions, and hepatotoxicity .

- Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding modes to metabolic enzymes (e.g., esterases) .

- Validation : Cross-reference predictions with in vitro microsomal stability assays (e.g., liver microsomes + NADPH) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.